6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate
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Description
Scientific Research Applications
Chemical Synthesis and Catalysis
An innovative method involving nitro-Mannich/lactamization cascades has been developed for the stereoselective synthesis of pyrrolidin-2-ones, utilizing a three-component cascade that includes methyl 3-nitropropanoate. This process, which is both broad in scope and highly diastereoselective, facilitates the direct preparation of polycyclic pyrrolidinone derivatives (Pelletier, Ray, & Dixon, 2009).
Structural Analysis
The structure of compounds related to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate" has been extensively studied. For instance, the structure of isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate was analyzed, revealing a boat conformation of the dihydropyridine ring and providing insights into structure/activity relationships of 1,4-dihydropyridines (Wang, Herbette, & Rhodes, 1989).
Photophysical Studies
A study on molecular complexation aimed at designing noncentrosymmetric structures for nonlinear optics highlighted the ideal orientation of chromophores linked by hydrogen bonds. This research signifies the potential of using specific chemical frameworks, akin to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclohexylpropanoate," for the development of materials with enhanced optical properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Electrophilic and Nucleophilic Characteristics
Research on the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes utilized alpha-nitro ketone intermediates, showcasing their dual role as electrophiles and nucleophiles. This demonstrates the versatility of compounds within the same chemical family in synthesizing bioactive molecules (Zhang, Tomizawa, & Casida, 2004).
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKSIKAPXGRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclohexylpropanoate |
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